molecular formula C3H9N3S B8758496 (Ethylamino)thiourea CAS No. 21149-56-4

(Ethylamino)thiourea

Cat. No. B8758496
CAS RN: 21149-56-4
M. Wt: 119.19 g/mol
InChI Key: IDAYARXLWPWWNI-UHFFFAOYSA-N
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Description

Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . In a specific example, two new flexible cardanol-based epoxy curing agents with cross-linkable thiourea groups were synthesized using a Mannich reaction .


Molecular Structure Analysis

Thiourea is a planar molecule with a C=S bond distance of 1.71 Å. The C-N distances average 1.33 Å . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .


Chemical Reactions Analysis

The nature and energy of intermolecular bond interactions between thiourea and water molecules have been studied using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a molar mass of 76.12 g·mol−1. It has a melting point of 182 °C and is soluble in water .

Safety And Hazards

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child .

Future Directions

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

properties

CAS RN

21149-56-4

Product Name

(Ethylamino)thiourea

Molecular Formula

C3H9N3S

Molecular Weight

119.19 g/mol

IUPAC Name

ethylaminothiourea

InChI

InChI=1S/C3H9N3S/c1-2-5-6-3(4)7/h5H,2H2,1H3,(H3,4,6,7)

InChI Key

IDAYARXLWPWWNI-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=S)N

Origin of Product

United States

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